molecular formula C25H24N2O4 B2969307 N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide CAS No. 1021260-87-6

N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide

Cat. No. B2969307
CAS RN: 1021260-87-6
M. Wt: 416.477
InChI Key: MDURGJVISKCPIM-UHFFFAOYSA-N
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Description

N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
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Scientific Research Applications

Metabolite Formation and Characterization

Research has identified metabolites of compounds structurally related to N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide, such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide, through microsomal metabolite studies. These studies provide insight into the metabolic pathways and potential biological activities of these compounds (Benkert, Friess, Kiese, & Lenk, 1975).

Chemoselective Synthesis

The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the potential of using similar acetamide compounds in pharmaceutical synthesis. This process involves various acyl donors and optimization of conditions to achieve desired products, demonstrating the versatility of these compounds in synthetic organic chemistry (Magadum & Yadav, 2018).

Photophysical Studies

The synthesis and photophysical analysis of 9-aminoacridine derivatives, such as N-(acridine-9-yl)palmitamide and N-(acridine-9-yl)acetamide, demonstrate the applications of acetamide compounds in the study of micellization processes of surfactants and bio-surfactants. These studies are crucial for understanding the interaction mechanisms of these compounds with cellular membranes and could inform the design of drug delivery systems (Alok, 2018).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its potential anticancer activity, with structure and molecular docking analyses targeting specific receptors. Such studies are pivotal for the development of new therapeutic agents, showcasing the role of acetamide derivatives in medicinal chemistry (Sharma et al., 2018).

Antimicrobial Activity

Oxazolidinone derivatives, which are structurally related to acetamides, have been studied for their antibacterial activities. These compounds, including U-100592 and U-100766, demonstrate significant in vitro activities against a variety of clinically important pathogens, underscoring the potential of acetamide compounds in developing new antibacterial agents (Zurenko et al., 1996).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with this compound are not directly available .

properties

IUPAC Name

N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-13-18(26-17(2)28)11-12-24(16)30-14-19(29)15-31-27-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,29H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDURGJVISKCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide

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